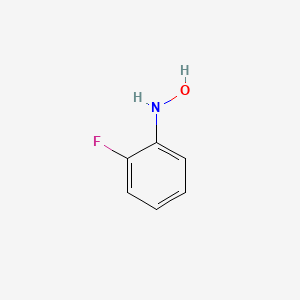
N-(2-fluorophenyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)hydroxylamine is a useful research compound. Its molecular formula is C6H6FNO and its molecular weight is 127.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
N-(2-fluorophenyl)hydroxylamine has been investigated for its antimicrobial properties, particularly as an inhibitor of peptidyl deformylase (PDF), an enzyme crucial for bacterial protein synthesis. Compounds that inhibit PDF can be effective against various bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. For instance, research indicates that derivatives of hydroxylamine can significantly improve microbiological efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Antitubercular Activity
Recent studies have highlighted the potential of hydroxylamine derivatives as antitubercular agents. For example, a series of compounds related to this compound demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to existing treatments . This suggests that modifications to the hydroxylamine structure could lead to novel therapeutic agents for tuberculosis.
Cancer Research
Epidermal Growth Factor Receptor Inhibition
this compound has shown promise as a selective inhibitor of the epidermal growth factor receptor (EGFR). A study reported the discovery of a hydroxylamine-based compound that exhibited high brain penetration and potent activity against EGFR mutations associated with lung cancer. This compound demonstrated significant tumor regression in preclinical models, indicating its potential as a treatment for non-small-cell lung cancer .
Antimitotic Activity
Another application involves evaluating the antimitotic properties of compounds derived from this compound. Research has shown that certain derivatives exhibit significant cytotoxicity against various human tumor cell lines, suggesting their potential as anticancer agents. The ability to penetrate biological barriers, such as the blood-brain barrier, enhances their therapeutic viability .
Structure-Activity Relationship Studies
The exploration of this compound has also led to extensive structure-activity relationship (SAR) studies. These studies aim to optimize the biological activity of hydroxylamine derivatives by systematically modifying their chemical structure. For example, variations in substituents on the aromatic ring have been correlated with changes in antibacterial and anticancer activities, guiding future drug design efforts .
Synthetic Methodologies
The synthesis of this compound and its derivatives employs various methodologies that are crucial for developing new compounds with desired biological activities. Techniques such as microwave-assisted synthesis and solvent-free methods have been explored to enhance yield and reduce reaction times . These advancements facilitate the rapid development of new pharmacologically active compounds.
Summary Table of Applications
Properties
Molecular Formula |
C6H6FNO |
|---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
N-(2-fluorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6FNO/c7-5-3-1-2-4-6(5)8-9/h1-4,8-9H |
InChI Key |
MYZCBMFUBWGISG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NO)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













